
(Iodoethynyl)(trimethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Iodoethynyl)(trimethyl)germane is an organogermanium compound characterized by the presence of an iodoethynyl group attached to a trimethylgermane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Iodoethynyl)(trimethyl)germane typically involves the reaction of trimethylgermane with an iodoethynylating agent. One common method is the oxidative iodination of terminal alkynes using hypervalent-iodine reagents. For example, a combination of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) can be used to selectively generate iodoalkynes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Iodoethynyl)(trimethyl)germane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodoethynyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, altering the oxidation state of the germanium atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the germanium center.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethynylgermanes, while oxidation and reduction reactions can produce germanium oxides or hydrides.
Scientific Research Applications
Chemistry
In chemistry, (Iodoethynyl)(trimethyl)germane is used as a precursor for the synthesis of more complex organogermanium compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine
Industry
In industry, this compound can be used in the production of advanced materials, such as semiconductors and optoelectronic devices. Its ability to form stable germanium-carbon bonds makes it useful in the fabrication of thin films and coatings.
Mechanism of Action
The mechanism of action of (Iodoethynyl)(trimethyl)germane involves its ability to form stable bonds with other atoms and molecules. The iodoethynyl group can participate in halogen bonding interactions, which are non-covalent interactions between the electrophilic part of a halogen and a Lewis base . These interactions can influence the compound’s reactivity and stability in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
(Iodoethynyl)(trimethyl)silane: This compound is similar in structure but contains a silicon atom instead of germanium.
(Iodomethyl)trimethylsilane: Another related compound with a similar structure but different reactivity due to the presence of a methyl group instead of an ethynyl group.
Uniqueness
(Iodoethynyl)(trimethyl)germane is unique due to the presence of the germanium atom, which imparts different chemical properties compared to its silicon analogs. Germanium compounds often exhibit higher reactivity and different electronic properties, making them valuable in specific applications where silicon compounds may not be suitable.
Properties
CAS No. |
63212-77-1 |
|---|---|
Molecular Formula |
C5H9GeI |
Molecular Weight |
268.66 g/mol |
IUPAC Name |
2-iodoethynyl(trimethyl)germane |
InChI |
InChI=1S/C5H9GeI/c1-6(2,3)4-5-7/h1-3H3 |
InChI Key |
VTQUPKNTDJFNJN-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C#CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


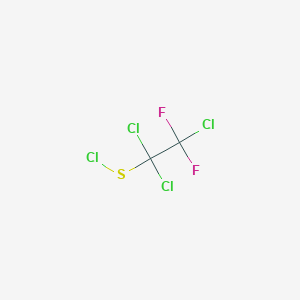
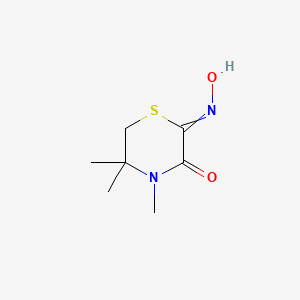
![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)

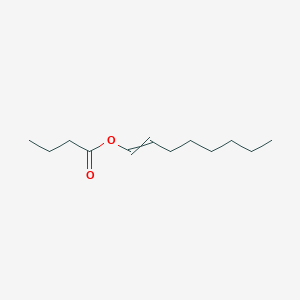


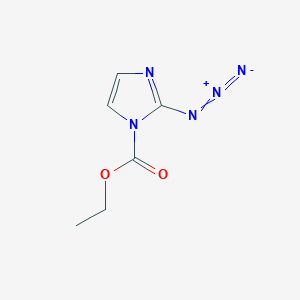


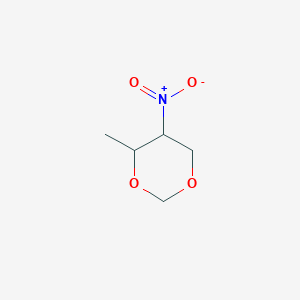
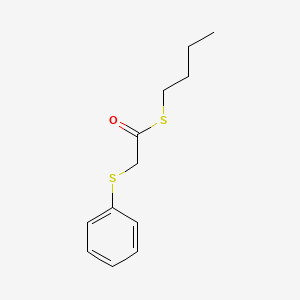

![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)
